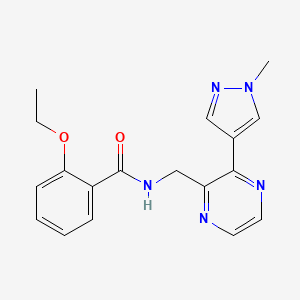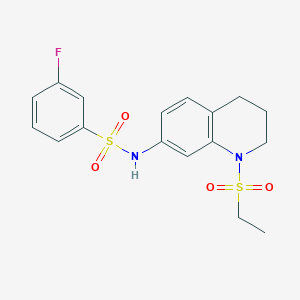![molecular formula C17H17N3O3 B2925377 N-benzyl-N-(cyanomethyl)-3-[(furan-3-yl)formamido]propanamide CAS No. 1197528-26-9](/img/structure/B2925377.png)
N-benzyl-N-(cyanomethyl)-3-[(furan-3-yl)formamido]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(cyanomethyl)-3-[(furan-3-yl)formamido]propanamide is a complex organic compound that features a benzyl group, a cyanomethyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(cyanomethyl)-3-[(furan-3-yl)formamido]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be added via a nucleophilic addition reaction using cyanomethyl anion.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.
Amidation Reaction: The final step involves the formation of the amide bond through a condensation reaction between the furan-3-yl formamide and the previously synthesized intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(cyanomethyl)-3-[(furan-3-yl)formamido]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid.
Reduction: The cyanomethyl group can be reduced to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Furan-3-carboxylic acid.
Reduction: N-benzyl-N-(aminomethyl)-3-[(furan-3-yl)formamido]propanamide.
Substitution: Various substituted benzyl derivatives depending on the substituent used.
Scientific Research Applications
N-benzyl-N-(cyanomethyl)-3-[(furan-3-yl)formamido]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-benzyl-N-(cyanomethyl)-3-[(furan-3-yl)formamido]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-benzyl-N-(cyanomethyl)-3-[(furan-3-yl)formamido]propanamide can be compared with other similar compounds, such as:
N-benzyl-N-(cyanomethyl)-3-[(thiophen-3-yl)formamido]propanamide: Similar structure but with a thiophene ring instead of a furan ring.
N-benzyl-N-(cyanomethyl)-3-[(pyridin-3-yl)formamido]propanamide: Similar structure but with a pyridine ring instead of a furan ring.
The uniqueness of this compound lies in its furan ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[3-[benzyl(cyanomethyl)amino]-3-oxopropyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c18-8-10-20(12-14-4-2-1-3-5-14)16(21)6-9-19-17(22)15-7-11-23-13-15/h1-5,7,11,13H,6,9-10,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRWYABPUCFHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)CCNC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-acetylpiperazin-1-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2925299.png)
![1-(Chloromethyl)-3-(2-ethoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2925300.png)
![ethyl (2E)-2-[(2-iodobenzoyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2925301.png)
![3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde](/img/structure/B2925303.png)

![2-[(4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetonitrile](/img/structure/B2925306.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2925308.png)

![(3Z)-1-[(3-fluorophenyl)methyl]-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2925310.png)
![4-Methyl-6-{5-[4-(pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2925311.png)
![N-{[(phenylformamido)methanethioyl]amino}pyridine-4-carboxamide](/img/structure/B2925314.png)
